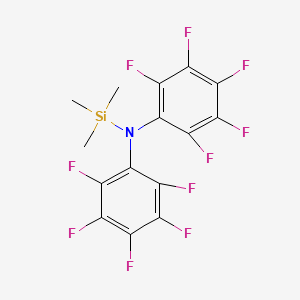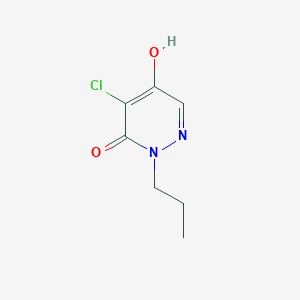
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a chloro group, a hydroxy group, and a propyl group attached to a pyridazinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridazine and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-5-oxo-2-propylpyridazin-3(2H)-one.
Reduction: Formation of 5-hydroxy-2-propylpyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a propyl group.
4-Chloro-5-hydroxy-2-ethylpyridazin-3(2H)-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
64178-61-6 |
|---|---|
Formule moléculaire |
C7H9ClN2O2 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
4-chloro-5-hydroxy-2-propylpyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3 |
Clé InChI |
LJNCSEHHTKGQFR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C(=C(C=N1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


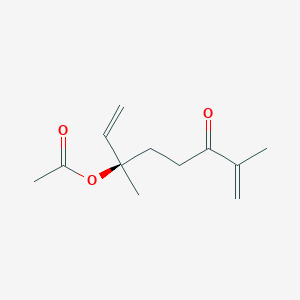
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
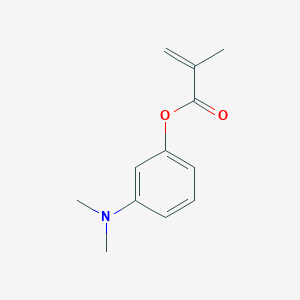
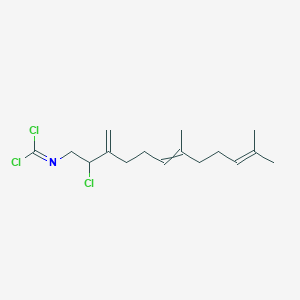
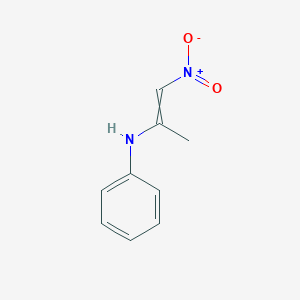

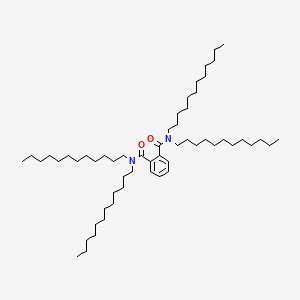
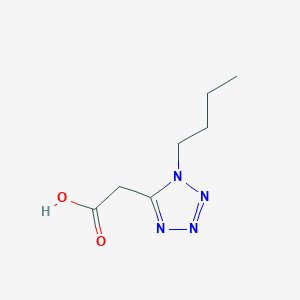
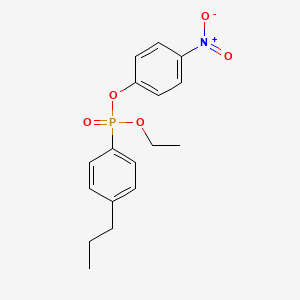

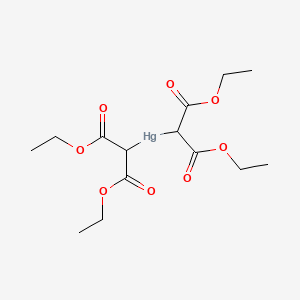
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)

